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Compound of Interest

Compound Name: 4-Iodo-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B1330906 Get Quote

An In-depth Technical Guide to the Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-
iodo-1,3,5-trimethyl-1H-pyrazole, a valuable building block in medicinal and agricultural

chemistry. This document is intended for researchers, scientists, and drug development

professionals, offering detailed experimental protocols, quantitative data, and a visual

representation of the synthetic workflow.

Synthetic Pathways
The synthesis of 4-iodo-1,3,5-trimethyl-1H-pyrazole primarily involves two key stages: the

formation of the 1,3,5-trimethyl-1H-pyrazole core followed by its regioselective iodination at the

4-position. An alternative route involves the N-methylation of a pre-iodinated pyrazole ring.

Pathway A: Synthesis of 1,3,5-trimethyl-1H-pyrazole followed by Iodination

This is the most common approach, which begins with the synthesis of the pyrazole ring

system.

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole The classical and widely used method for

this step is the Knorr pyrazole synthesis.[1] This reaction involves the condensation of a β-

dicarbonyl compound, such as acetylacetone, with a hydrazine derivative, in this case,

methylhydrazine.[1]
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Step 2: Iodination of 1,3,5-trimethyl-1H-pyrazole The electron-rich pyrazole ring readily

undergoes electrophilic substitution, with the C4 position being the most nucleophilic and

thus the primary site of attack for electrophiles.[2] Several reagents can be employed for the

iodination of pyrazoles, including N-iodosuccinimide (NIS) or a combination of molecular

iodine with an oxidizing agent.[3][4]

Pathway B: N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole

This alternative pathway begins with an already iodinated pyrazole ring, which is then

methylated at the N1 position.

Step 1: Synthesis of 4-iodo-3,5-dimethyl-1H-pyrazole This intermediate can be prepared

through the iodination of 3,5-dimethylpyrazole.

Step 2: N-methylation The N-H proton of 4-iodo-3,5-dimethyl-1H-pyrazole is deprotonated

with a base, such as sodium hydride, followed by reaction with a methylating agent like

methyl iodide.[5]

Experimental Protocols
Protocol 1: Knorr Synthesis of 1,3,5-trimethyl-1H-pyrazole[1]

Materials: Acetylacetone, methylhydrazine, ethanol, glacial acetic acid (catalyst).

Procedure:

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add

acetylacetone (1.0 eq) dissolved in ethanol.

Slowly add methylhydrazine (1.0 eq) to the solution. An exothermic reaction may be

observed.

Add a catalytic amount of glacial acetic acid.

Heat the mixture to reflux and maintain for 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.

Remove the ethanol under reduced pressure.

The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Iodination of 1,3,5-trimethyl-1H-pyrazole using N-Iodosuccinimide (NIS)[3]

Materials: 1,3,5-trimethyl-1H-pyrazole, N-Iodosuccinimide (NIS), acetonitrile.

Procedure:

Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in acetonitrile.

Add N-Iodosuccinimide (1.1 eq) to the solution.

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by

TLC or LC-MS.

After completion, cool the reaction mixture to room temperature and remove the solvent

under reduced pressure.

Dissolve the residue in dichloromethane and wash with a saturated sodium thiosulfate

solution to quench any remaining iodine, followed by a brine wash.

Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the

crude product, which can be further purified by column chromatography.

Protocol 3: N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole[5]

Materials: 4-iodo-3,5-dimethyl-1H-pyrazole, sodium hydride, methyl iodide, tetrahydrofuran

(THF).

Procedure:

In an inert atmosphere, suspend sodium hydride in tetrahydrofuran at 20 °C.

Add a solution of 4-iodo-3,5-dimethyl-1H-pyrazole in THF to the suspension.
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Stir the mixture for a designated period to allow for deprotonation.

Add methyl iodide to the reaction mixture.

Continue stirring for 12 hours.

Upon completion, quench the reaction carefully with water.

Extract the product with an organic solvent.

Dry the organic layer and remove the solvent under reduced pressure to obtain the

product.

Quantitative Data
Reaction Step

Starting
Materials

Reagents &
Conditions

Yield Reference

Synthesis of

1,3,5-trimethyl-

1H-pyrazole

Acetone,

Methylhydrazine

Knorr closure

ring reaction,

1,2-

dichloroethane,

0-5 °C to RT, 36h

Not specified [6]

N-methylation of

4-iodo-3,5-

dimethyl-1H-

pyrazole

4-iodo-3,5-

dimethyl-1H-

pyrazole, Methyl

iodide

Sodium hydride,

THF, 20 °C, 12h
97% [5]

Synthesis of a

pyrazole ionic

liquid precursor

1,3,5-trimethyl-

1H-pyrazole,

Bromoethane

Chloroform,

reflux 70h
84.3% [6]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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